[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride
Description
Properties
IUPAC Name |
(3R,4S)-4-phenylmethoxyoxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOAQOCISFKVAN-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride, specifically the (3R,4S) enantiomer, is a chiral amine derivative characterized by a tetrahydrofuran ring with a benzyloxy substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The hydrochloride form enhances its solubility, making it suitable for various biological assays and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight : 245.71 g/mol
- Solubility : Enhanced in hydrochloride form
The presence of the benzyloxy group is believed to influence the compound's lipophilicity, which is crucial for membrane permeability and bioavailability.
Pharmacological Properties
Research indicates that this compound may interact with several biological targets, influencing pathways related to neurotransmission and cellular signaling. Computer-aided drug design studies suggest potential interactions with receptors involved in neurological activities, although specific binding affinities and mechanisms remain to be fully elucidated.
Interaction Studies
Interaction studies typically involve assessing the compound's effects on various biochemical pathways. These studies often utilize techniques such as:
- Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit specific enzymes.
- Cell Culture Studies : Investigating the effects on cell viability and proliferation.
- Binding Affinity Tests : Determining how well the compound binds to potential target receptors.
Study 1: Neurotransmitter Modulation
In a recent study, this compound was evaluated for its effects on neurotransmitter systems. The results indicated that the compound could enhance dopamine receptor activity, suggesting a potential role in treating neurodegenerative diseases or mood disorders. The study utilized both in vitro assays and animal models to validate these findings.
Study 2: Antiviral Activity
Another significant area of research has focused on the antiviral properties of this compound. Preliminary findings suggest that it may exhibit activity against certain viral strains, potentially through inhibition of viral replication mechanisms. This was assessed using plaque reduction assays where varying concentrations of the compound were tested against cultured viral cells .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on functional group modifications and stereochemistry. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxyl group | Moderate antiviral activity |
| Compound B | Methyl substitution | Enhanced lipophilicity but reduced enzyme inhibition |
| This compound | Benzyloxy group | Promising neurotransmitter modulation |
Scientific Research Applications
Overview
The compound [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride, also known as (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-amine hydrochloride, is a chiral amine derivative notable for its unique structural features that include a tetrahydrofuran ring and a benzyloxy substituent. This compound has garnered significant interest in various fields, particularly in medicinal chemistry, organic synthesis, and biological research due to its potential pharmacological properties and versatility as an intermediate in chemical synthesis.
Medicinal Chemistry
- Drug Development : The compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its chiral nature allows for the exploration of stereochemistry in drug design, which can significantly impact the efficacy and safety profiles of new drugs.
- Biological Activity : Preliminary studies have indicated that (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-amine hydrochloride may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. This interaction suggests potential applications in treating neurological disorders and cancers .
- Inhibitory Effects : In vitro studies have shown that this compound can inhibit specific enzymes such as human CD73, which is implicated in tumor progression and immune regulation. The structure-activity relationship (SAR) studies indicate that modifications to the benzyloxy group can enhance inhibitory potency, making it a promising candidate for anticancer therapies .
Organic Synthesis
- Synthetic Routes : The compound can be synthesized via several methods, including cyclization reactions of diols and subsequent nucleophilic substitutions to introduce the benzyloxy group. These synthetic routes are essential for producing this compound on a larger scale for industrial applications.
- Versatility : As an intermediate, it facilitates the synthesis of various derivatives that may possess unique biological activities or improved pharmacokinetic properties. Its ability to undergo further chemical modifications makes it valuable in the development of novel therapeutic agents .
Pharmacological Potential
The pharmacological profile of (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-amine hydrochloride is under investigation, with indications that it may exhibit significant activity against multiple targets involved in disease processes:
- Neurotransmission : The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions such as depression or anxiety disorders.
- Antitumor Activity : Research indicates that related compounds exhibit antitumor properties, leading to exploration in cancer treatment strategies .
Case Studies
Several case studies have been conducted to evaluate the biological activities of compounds related to (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-amine:
- Antitumor Studies : Compounds structurally similar to this amine have been assessed for their ability to inhibit tumor growth in various cancer models. Results indicate promising efficacy against specific cancer cell lines .
- Antiviral Properties : Investigations into related tetrahydrofuran derivatives have revealed antiviral activities, suggesting potential applications in developing treatments for viral infections .
Structure-Activity Relationships
The unique stereochemical configuration of (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-amine hydrochloride plays a critical role in its biological activity:
- Binding Affinity : The presence of the benzyloxy group enhances binding affinity to target proteins, influencing the compound's overall efficacy.
- Variability in Efficacy : Variations in substituent groups can lead to significant differences in biological outcomes, highlighting the importance of structural modifications during drug development .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table highlights critical differences between [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride and related compounds:
Key Comparative Insights
Stability and Reactivity
- Hydrochloride Salts: All listed compounds are hydrochloride salts to improve stability and solubility.
- Stereochemical Impact: The (3R,4S)-isomer of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine HCl demonstrates distinct enantioselectivity in catalytic applications, a feature absent in non-chiral analogs .
Commercial and Industrial Relevance
- Discontinued Status : The discontinuation of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine HCl contrasts with the availability of substitutes like [4-(Benzyloxy)-3-methoxyphenyl]methanamine HCl , which may reflect shifting industrial demand toward more stable or synthetically flexible amines .
Preparation Methods
Benzylation Step
The benzyloxy moiety is introduced by benzylation of a suitable hydroxyl precursor. Benzyl halides such as benzyl chloride, benzyl bromide, or benzyl iodide are used, with benzyl bromide preferred for its reactivity. The benzylation is typically conducted in aprotic solvents such as diethyl ether, tetrahydrofuran (THF), 1,4-dioxane, or ethyl acetate. The reaction temperature ranges from 0 °C to the boiling point of the solvent, commonly between 10 °C and 100 °C. Additives like tetrabutylammonium iodide can be used to increase the reaction rate.
| Parameter | Typical Range/Choice |
|---|---|
| Benzylation reagent | Benzyl bromide preferred |
| Solvent | Diethyl ether, THF, 1,4-dioxane, ethyl acetate |
| Temperature | 0 °C to solvent boiling point (10–100 °C preferred) |
| Additives | Tetrabutylammonium iodide (optional) |
| Equivalents benzyl halide | 1.05 to 2.0 equivalents |
Representative Synthesis Example
A method reported involves:
- Starting from benzyloxyamidoacetone oxime, obtained in 86% yield by reaction in diethyl ether or THF.
- Reduction of the oxime to the corresponding amine using borane-THF complex.
- Conversion of the free amine to the hydrochloride salt by reaction with HCl in an appropriate solvent.
This method yields high-purity [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride with good overall yield (~72%) and minimal by-products.
Solvent and Reagent Considerations
- Solvents: Diethyl ether and tetrahydrofuran are favored for their ability to dissolve both organic substrates and borane complexes and for facilitating nucleophilic substitutions.
- Bases: Metal hydroxides such as sodium hydroxide or potassium hydroxide may be used in intermediate steps, sometimes converted to calcium or magnesium salts to improve selectivity.
- Purification: The product is often purified by extraction, washing with brine, drying over anhydrous sodium sulfate, filtration, and concentration. Column chromatography using ethyl acetate/petroleum ether mixtures is also employed.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Yield / Purity Notes |
|---|---|---|---|---|
| Benzylation | Benzyl bromide (1.05–2 eq.), base | Diethyl ether, THF, 1,4-dioxane | 0–100 °C (prefer 10–80 °C) | High yield, rate increased by additives |
| Ring formation & amination | Borane-THF complex, reductive amination | THF, diethyl ether | Room temp to reflux | ~72% yield, high purity |
| Conversion to HCl salt | HCl in appropriate solvent | Ethyl acetate, methanol | Ambient | Stabilizes amine, facilitates isolation |
| Purification | Extraction, drying, chromatography | Ethyl acetate, petroleum ether | Ambient | >97% purity achievable |
Research Findings and Optimization Notes
- The use of borane complexes for reduction provides stereoselective amination, minimizing unwanted isomers.
- Benzylation efficiency depends on the choice of benzyl halide and solvent; benzyl bromide in THF or diethyl ether is optimal.
- Avoidance of hazardous reagents like substituted hydrazines improves safety and product purity.
- Protecting groups such as N-hydroxyphthalimide can be used for nitrogen protection during synthesis but add complexity.
- Reaction quenching with aqueous HCl followed by organic extraction ensures effective isolation of the hydrochloride salt.
- Column chromatography with ethyl acetate and petroleum ether mixtures is effective for final purification.
Q & A
Q. What are the recommended synthetic routes for [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways:
- O-Benzyl Hydroxylamine Intermediate: highlights the use of O-benzyl hydroxylamine hydrochloride as a precursor in analogous syntheses. This reagent is critical for introducing the benzyloxy group via nucleophilic substitution or coupling reactions .
- Multi-Step Procedures: describes a two-step synthesis for benzyloxy-substituted tryptophan analogs, involving (1) protection of the amine group and (2) deprotection under acidic conditions. Similar strategies can be adapted for the target compound .
- Optimization Parameters:
- Temperature Control: Maintain reaction temperatures below 40°C to prevent decomposition of thermally sensitive intermediates (e.g., compound 3 in decomposes upon heating) .
- Solvent Selection: Dichloromethane (DCM) or acetonitrile are preferred for polar intermediates, while diethyl ether/pentanes are optimal for crystallization .
- Safety Protocols: Conduct hazard assessments for reagents like trichloroisocyanuric acid () and use N95 masks/gloves during handling .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer:
- Purity Assessment:
- Structural Confirmation:
Advanced Research Questions
Q. How does the benzyloxy group in this compound influence its biological activity compared to other substituents?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Analog Synthesis: Replace the benzyloxy group with methoxy, trifluoromethyl, or pivaloyloxy groups () and compare bioactivity .
- Biological Assays: Test against parasite models (e.g., Trypanosoma cruzi in ) or neurotransmitter transporters (e.g., LAT1 in ) to evaluate substituent effects on potency .
- Key Findings:
Q. What strategies can resolve contradictions in thermal decomposition data observed during DSC analysis of related benzyloxy-substituted amines?
Methodological Answer:
- Contradiction Source: Discrepancies may arise from polymorphic forms or residual solvents.
- Resolution Workflow:
- Thermogravimetric Analysis (TGA): Confirm weight loss steps correlate with DSC endotherms (e.g., notes decomposition at >150°C for compound 3) .
- Powder XRD: Identify crystalline vs. amorphous phases affecting thermal stability.
- Solvent Purging: Use high-vacuum drying (as in ) to eliminate residual solvents that alter decomposition profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
